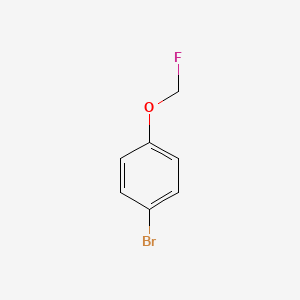

1-Bromo-4-(fluoromethoxy)benzene

Vue d'ensemble

Description

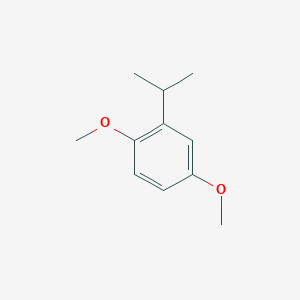

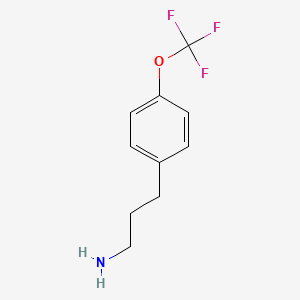

1-Bromo-4-(fluoromethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluoromethoxy group . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a colorless liquid .

Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(fluoromethoxy)benzene is C7H6BrFO . The molar mass is 241.01 g/mol . The structure consists of a benzene ring with a bromine atom and a fluoromethoxy group attached to it .Chemical Reactions Analysis

1-Bromo-4-(fluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical And Chemical Properties Analysis

1-Bromo-4-(fluoromethoxy)benzene is a liquid with a refractive index of 1.461 . It has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .Applications De Recherche Scientifique

Palladium-Catalyzed Direct Arylations

- Polyfluoroalkoxy-Containing Products : This synthetic approach allows access to polyfluoroalkoxy-containing arylated heteroaromatics, which are cost-effective and environmentally friendly compared to alternative methods involving bromophenols followed by polyfluoroalkylation .

Drug Development

The (polyfluoroalkoxy)benzene motif appears in several pharmaceutical compounds. For instance:

- Difamilast : A topical, selective, nonsteroidal PDE4 inhibitor developed for atopic dermatitis. Researchers interested in pharmaceutical chemistry find the development of straightforward procedures for accessing polyfluoroalkoxy-substituted benzene derivatives highly appealing .

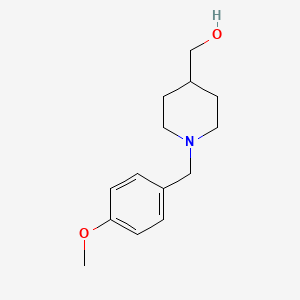

Synthesis of Functionalized Morpholines

1-Bromo-4-(fluoromethoxy)benzene: participates in the synthesis of functionalized morpholines. For example:

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromo-4-(fluoromethoxy)benzene is a chemical compound used in organic synthesis It’s known to be used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

It’s used in the direct arylation of heteroarenes , which is a key process in the synthesis of many bioactive compounds.

Result of Action

The molecular and cellular effects of 1-Bromo-4-(fluoromethoxy)benzene’s action depend on the specific reactions it’s involved in. For example, it’s used in the synthesis of various pharmaceutical compounds , which can have a wide range of effects depending on their specific mechanisms of action.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(fluoromethoxy)benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reaction with LIDA is temperature-dependent .

Propriétés

IUPAC Name |

1-bromo-4-(fluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDUHUXZJVYFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(fluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)